2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine
Description
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an ethylamine chain
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWHXMQRNDTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine typically involves the reaction of 4-bromo-2-fluorophenol with N,N-diethylethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with N,N-diethylethanamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluorophenol
- 4-bromo-2-fluorobenzoic acid
- 2-fluoro-4-bromophenoxyacetic acid
Uniqueness
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A bromo group at the para position,
- A fluoro group at the ortho position relative to the ether linkage,
- An ethanolamine moiety that enhances its solubility and reactivity.
Biological Activity
Research indicates that this compound interacts with various biomolecular targets, potentially influencing several biological pathways.
The proposed mechanism of action involves:
- Binding to Enzymes/Receptors : The phenoxy group facilitates binding to specific receptors or enzymes, which may modulate their activity.
- Influence on Signal Transduction : The presence of halogen atoms (bromine and fluorine) may enhance the compound's binding affinity, affecting downstream signaling pathways.
Antimicrobial Activity
A study evaluated the compound's efficacy against several microbial strains. It demonstrated significant inhibitory effects on:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Strains : Showed promising antifungal activity against Candida albicans.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using various cancer cell lines. The results indicated that:
- The compound exhibited selective cytotoxicity towards MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- IC50 values were determined to be approximately 10 µM for MCF-7 and 15 µM for A549, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-bromo-2-chlorophenol | Bromine and chlorine substituents | Moderate antibacterial activity |
| N,N-diethylethanolamine | No halogen substituents | Low cytotoxicity |
Applications in Medicine and Industry
The compound's potential applications extend to:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Chemical Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
